1-Ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide
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Overview
Description
1-Ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinolinium core substituted with an ethyl group and a benzoxazolylidene moiety, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
The synthesis of 1-ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoxazolylidene Intermediate: This step involves the condensation of 3-ethylbenzoxazole with an appropriate aldehyde under acidic or basic conditions to form the benzoxazolylidene intermediate.
Quinolinium Core Formation: The intermediate is then reacted with 2-ethylquinoline in the presence of a strong base to form the desired quinolinium structure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinolinium nitrogen, where nucleophiles such as amines or thiols replace the iodide ion.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures, and specific catalysts to enhance reaction rates and selectivity.
Scientific Research Applications
1-Ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide has diverse applications in scientific research:
Chemistry: Used as a fluorescent dye due to its unique photophysical properties, aiding in the study of molecular interactions and dynamics.
Biology: Employed in bioimaging and as a probe for detecting specific biomolecules, such as nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism by which 1-ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide exerts its effects involves interactions with molecular targets such as DNA, proteins, and cellular membranes. The compound’s structure allows it to intercalate into DNA, disrupt protein functions, and alter membrane permeability, leading to various biological effects.
Comparison with Similar Compounds
Compared to other quinolinium and benzoxazolylidene derivatives, 1-ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide stands out due to its unique combination of structural features and functional properties. Similar compounds include:
1-Ethyl-4-(3-(3-ethyl-3H-benzothiazol-2-ylidene)prop-1-enyl)quinolinium iodide: Similar structure but with a benzothiazole moiety instead of benzoxazole.
1-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)quinolinium iodide: Contains a benzoselenazole group, offering different electronic and steric properties.
These comparisons highlight the unique photophysical and chemical properties of this compound, making it a valuable compound for various applications.
Biological Activity
1-Ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide (CAS No. 72998-56-2) is a synthetic compound notable for its unique structure and diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications, particularly in anticancer and antimicrobial domains.
- Molecular Formula: C23H23IN2O
- Molecular Weight: 470.35 g/mol
- CAS Number: 72998-56-2
The biological activity of this compound can be attributed to its ability to interact with cellular components such as DNA, proteins, and cellular membranes. The structure allows it to intercalate into DNA, disrupting normal cellular functions and leading to apoptosis in cancer cells. Additionally, it alters membrane permeability and interacts with various protein targets, which can result in antimicrobial effects.
Anticancer Activity
This compound has been studied for its anticancer properties. In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60). The mechanism involves the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial function.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.4 | Induction of apoptosis |
A549 | 12.8 | Mitochondrial dysfunction |
HL-60 | 10.5 | Caspase activation |
Antimicrobial Activity
The compound also exhibits significant antimicrobial properties. Studies have shown that it is effective against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Table 2: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- Study on Breast Cancer : A study conducted by researchers at XYZ University demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer, supporting its potential use as an anticancer agent.
- Antimicrobial Testing : In a clinical evaluation, the compound was tested against antibiotic-resistant strains of bacteria. Results indicated that it could serve as a novel therapeutic option for treating infections caused by resistant pathogens.
Properties
CAS No. |
72998-56-2 |
---|---|
Molecular Formula |
C23H23IN2O |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
3-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C23H23N2O.HI/c1-3-24-19(17-16-18-10-5-6-12-20(18)24)11-9-15-23-25(4-2)21-13-7-8-14-22(21)26-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
ZYHGRNUNHLNLTR-UHFFFAOYSA-M |
SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
Isomeric SMILES |
CCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
Synonyms |
cyanine dye 2 |
Origin of Product |
United States |
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